molecular formula C9H6N4O4 B3069037 5-(1H-Tetrazole-5-yl)isophthalic acid CAS No. 1010116-95-6

5-(1H-Tetrazole-5-yl)isophthalic acid

Cat. No.: B3069037
CAS No.: 1010116-95-6
M. Wt: 234.17 g/mol
InChI Key: CTWRZMHRHNMHPQ-UHFFFAOYSA-N
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Description

5-(1H-Tetrazole-5-yl)isophthalic acid is a compound that has been used in the synthesis of various metal-organic frameworks . It is also known as 1,3-benzenedicarboxylic acid, 5-(1H-tetrazol-1-yl) .


Synthesis Analysis

This compound has been synthesized and used as a ligand in the creation of several transition metal coordination polymers . These polymers were formulated using different metals such as Zinc, Cadmium, and Manganese .


Molecular Structure Analysis

The molecular formula of this compound is C9H6N4O4 . Its structure includes a tetrazole ring attached to an isophthalic acid group .


Chemical Reactions Analysis

In one study, 5-(1H-Tetrazole-1-yl)isophthalic acid reacted with a Cu(II) ion to form a new metal−organic framework . This framework had a rutile-related type net topology .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 234.17 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . Its topological polar surface area is 129 Ų .

Scientific Research Applications

Gas Adsorption and Separation 5-(1H-Tetrazol-1-yl)isophthalic acid reacts with Cu(II) ion to form a new metal-organic framework (MOF) with significant gas adsorption properties for N2, H2, O2, and CO2 gases. This MOF demonstrates high selectivity for O2 over H2 and CO2 over CH4, suggesting its potential for gas separation or purification (Zhang et al., 2010).

Luminescence and Magnetic Properties Metal-organic frameworks (MOFs) based on 5-(1H-tetrazol-5-yl)isophthalic acid show unique luminescence and magnetic properties. For example, Cd and Zn complexes exhibit intense photoluminescence at room temperature, while Co complexes display antiferromagnetic interactions. These properties make them suitable for applications in materials science, including luminescent materials and the study of magnetic phenomena (Calahorro et al., 2013).

Coordination Polymers for Sensing Applications Coordination polymers made from 5-(1H-tetrazol-5-yl)isophthalic acid have shown potential in sensing applications. For instance, a Pb-based coordination polymer can encapsulate lanthanide(III) ions, leading to tunable luminescent emission, including white-light emission. This suggests its use for the development of advanced luminescent materials with potential applications in sensors and optoelectronic devices (Jia et al., 2016).

Highly Sensitive Discrimination of Chemicals A lanthanide metal-organic framework synthesized using a tetrazole-containing ligand demonstrates high sensitivity in recognizing specific antibiotics and amino acids. This highlights the framework's potential as a platform for the detection and discrimination of various chemical substances, which could be invaluable in environmental monitoring and healthcare (Wang et al., 2021).

Properties

IUPAC Name

5-(2H-tetrazol-5-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-8(15)5-1-4(7-10-12-13-11-7)2-6(3-5)9(16)17/h1-3H,(H,14,15)(H,16,17)(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWRZMHRHNMHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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